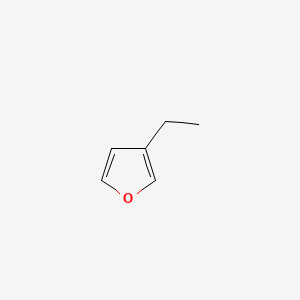

3-Ethylfuran

Beschreibung

Eigenschaften

IUPAC Name |

3-ethylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCHNECSJGMRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986644 | |

| Record name | 3-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67363-95-5 | |

| Record name | 3-Ethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Direct Alkylation of Furan

One classical approach to prepare this compound involves the direct alkylation of furan at the 3-position. This method typically uses ethylating agents under controlled conditions to achieve regioselective substitution. However, direct alkylation often requires catalysts or specific reaction conditions to favor substitution at the 3-position over other positions on the furan ring.

Reduction of 3-Acetamido-5-ethylfuran Derivatives

A more recent and sophisticated synthetic route involves the reduction of 3-acetamido-5-ethylfuran derivatives. According to research by the Royal Society of Chemistry, this compound can be obtained via the reduction of 3-acetamido-5-acetylfuran to 3-acetamido-5-ethylfuran, followed by further transformations to yield this compound.

Procedure Summary:

- Starting from N-acetylglucosamine, 3-acetamido-5-acetylfuran is synthesized via microwave-assisted heating in the presence of boric acid and sodium chloride in dry DMF at 220 °C for 15 minutes.

- The crude product is purified by flash chromatography.

- The 3-acetamido-5-acetylfuran is then reduced using triethylsilane in trifluoroacetic acid at 0 °C to yield 3-acetamido-5-ethylfuran.

- Subsequent deprotection and further reduction steps lead to the formation of this compound.

This method offers good yields (around 74% for intermediate steps) and allows for selective functionalization of the furan ring.

Catalytic Synthesis from Alpha, Beta-Unsaturated Carboxylic Esters and Aliphatic Aldehydes

Another innovative approach involves catalytic synthesis using palladium catalysts, heteropoly acid catalysts, and Lewis acid catalysts. This method, described in a patent for 3-furfural products, can be adapted for the synthesis of this compound derivatives by selecting appropriate substrates such as alpha, beta-unsaturated carboxylic esters and aliphatic aldehydes.

- Catalysts are dissolved in a solvent and heated between 40 °C and 90 °C.

- The substrates are added dropwise with stirring and reflux.

- After reaction completion, extraction and distillation yield the desired furan derivatives.

- The process is environmentally friendly, cost-effective, and suitable for bulk production.

Though primarily focused on 3-furfural, the methodology's principles can be applied to synthesize this compound by modifying the starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation of Furan | Furan, ethylating agents | Acid catalysts, controlled temperature | Variable | Simple reagents | Regioselectivity challenges |

| Reduction of 3-Acetamido-5-acetylfuran | N-acetylglucosamine, boric acid, NaCl, DMF | Microwave heating, triethylsilane, TFA | ~74% | High selectivity, good yield | Multi-step synthesis |

| Catalytic synthesis from esters and aldehydes | Alpha, beta-unsaturated esters, aldehydes | Pd catalyst, heteropoly acid, Lewis acid, 40-90 °C | Not specified | Environmentally friendly, scalable | Requires catalyst optimization |

Research Findings and Notes

- The reduction method involving 3-acetamido-5-acetylfuran intermediates is well-documented with detailed NMR characterization and kinetic studies indicating the formation of kinetic and thermodynamic products.

- Catalytic methods emphasize green chemistry principles, using common reagents and mild conditions to minimize environmental impact.

- Analytical validation for furan derivatives, including this compound, shows limits of quantification in the low microgram per kilogram range, enabling precise monitoring of synthesis and purity.

- The choice of method depends on the desired scale, purity, and available starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furanones.

Reduction: Reduction reactions can convert it into dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using aluminum chloride as a catalyst.

Major Products

Oxidation: Furanones

Reduction: Dihydrofurans

Substitution: Various substituted furans depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-ethylfuran involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent position significantly impacts electronic distribution and reactivity. For example, 2-ethylfuran’s substituent may sterically hinder electrophilic substitution reactions compared to this compound .

- 3-Pentylfuran’s longer chain increases membrane permeability but reduces metabolic clearance rates .

Toxicity Profiles

The table below summarizes toxicological data for alkylfurans:

Key Observations :

- This compound and 2-Ethylfuran exhibit overlapping nephrotoxicity, but this compound shows broader multi-organ toxicity (hepatic and pulmonary) .

- 3-Methylfuran primarily affects the lungs and liver, with kidney damage observed only after prolonged exposure .

- 3-Pentylfuran ’s larger size correlates with delayed renal excretion, exacerbating kidney damage .

Biologische Aktivität

3-Ethylfuran is a compound belonging to the furan family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential carcinogenic properties. The discussion is supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered ring with an ethyl group attached to the furan nucleus. This structure is significant as it influences the compound's reactivity and biological interactions.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of furan derivatives, including this compound. Research indicates that compounds with a furan ring can modulate inflammatory pathways, primarily through inhibition of nitric oxide (NO) production in activated macrophages.

- Key Findings:

- In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound showed significant inhibition of NO production without notable cytotoxicity .

- The antioxidant activity of furans is linked to their ability to scavenge free radicals, which contributes to their anti-inflammatory effects .

| Compound | NO Inhibition (%) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | 70 | >100 µM |

| Ailanthoidol | 85 | >50 µM |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, demonstrating effectiveness against several pathogens.

- Case Studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

3. Carcinogenic Potential

While some studies suggest beneficial effects of furan derivatives, there are concerns regarding their carcinogenic potential. The International Agency for Research on Cancer classifies furan as "possibly carcinogenic to humans" based on animal studies showing liver tumors following exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethylfuran, and how do researchers optimize reaction conditions for yield and purity?

- Methodological Answer : The most common synthesis involves alkaline hydrolysis of ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) acetate, as demonstrated by X-ray crystallography to confirm the structure . Optimization includes adjusting catalysts (e.g., acid/base ratios), temperature, and solvent polarity. For reproducibility, detailed protocols must specify inert atmospheres, purification steps (e.g., column chromatography), and spectroscopic validation (NMR, GC-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. For example, H NMR identifies ethyl and furan protons, while X-ray crystallography resolves ambiguities in stereochemistry . Discrepancies in reported data (e.g., chemical shifts) require cross-referencing with high-purity standards and computational validation (DFT simulations) .

Q. How is purity assessed in this compound synthesis, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity is quantified via HPLC (>95% purity for biological assays) and GC (e.g., enantiomeric excess >98% for chiral derivatives) . Thresholds depend on application: cytotoxicity studies require >99% purity, while mechanistic studies may tolerate 90–95% with impurities characterized .

Advanced Research Questions

Q. Can computational models predict the reactivity of this compound in novel reaction environments, such as catalytic hydrogenation?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich C2 position is prone to alkylation. Molecular dynamics simulations further model solvent effects on reaction pathways .

Q. What mechanisms underlie the pharmacological activity of this compound derivatives, and how are structure-activity relationships (SAR) validated?

- Methodological Answer : Benzofuran analogs exhibit activity via enzyme inhibition (e.g., kinase targets). SAR studies involve synthesizing derivatives with varied substituents (e.g., halogenation at C5) and testing in vitro IC assays. Crystal structure data of ligand-protein complexes validate binding modes .

Q. How should researchers address contradictions in reported toxicity data for this compound analogs?

- Methodological Answer : Contradictions arise from variability in test models (e.g., cell lines vs. in vivo). Meta-analyses should control for confounding factors (dosage, exposure duration). Comparative studies using standardized protocols (OECD guidelines) reconcile discrepancies .

Q. What strategies are effective for incorporating this compound into multicomponent reactions while minimizing side products?

- Methodological Answer : Use of Lewis acid catalysts (e.g., BF·EtO) directs regioselectivity. Kinetic studies (e.g., time-resolved IR spectroscopy) identify intermediate species. Statistical Design of Experiments (DoE) optimizes reactant stoichiometry and temperature .

Data Presentation Guidelines

| Parameter | Example for this compound | Reference |

|---|---|---|

| Synthetic Yield | 72% (alkaline hydrolysis, 80°C, 12h) | |

| Purity (HPLC) | 98.5% (C18 column, acetonitrile/water gradient) | |

| H NMR (CDCl) | δ 1.25 (t, 3H, CHCH), 4.21 (q, 2H) | |

| Crystal Data | Monoclinic, P2/c, a=8.21 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.